Cas no 212322-17-3 (methyl 3-amino-4-formylbenzoate)

methyl 3-amino-4-formylbenzoate structure
212322-17-3 structure
商品名:methyl 3-amino-4-formylbenzoate
CAS番号:212322-17-3
MF:C9H9NO3
メガワット:179.172662496567
MDL:MFCD20690745
CID:2126660
PubChem ID:18412577

methyl 3-amino-4-formylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 3-amino-4-formylbenzoate
    • AS-76919
    • Methyl-3-amino-4-formylbenzoate
    • ZB0650
    • DB-334536
    • methyl 4-formyl-3-aminobenzoate
    • D94329
    • Methyl 3-Amino-4-formyl-benzoate
    • SCHEMBL1632492
    • 3-Amino-4-formyl-benzoic Acid Methyl Ester
    • CS-0310592
    • XFULTVJWWNIPPO-UHFFFAOYSA-N
    • 212322-17-3
    • MDL: MFCD20690745
    • インチ: InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3
    • InChIKey: XFULTVJWWNIPPO-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC(=C(C=C1)C=O)N

計算された属性

  • せいみつぶんしりょう: 179.058243149g/mol
  • どういたいしつりょう: 179.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

methyl 3-amino-4-formylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1381262-250mg
Methyl 3-amino-4-formylbenzoate
212322-17-3 98%
250mg
¥1980 2023-04-14
eNovation Chemicals LLC
D753754-1g
Methyl-3-amino-4-formylbenzoate
212322-17-3 95%+
1g
$390 2024-06-05
Aaron
AR01JIXY-1g
Methyl-3-amino-4-formylbenzoate
212322-17-3 98%
1g
$328.00 2025-02-10
1PlusChem
1P01JIPM-100mg
Methyl-3-amino-4-formylbenzoate
212322-17-3 95%
100mg
$295.00 2023-12-19
Aaron
AR01JIXY-10g
Methyl-3-amino-4-formylbenzoate
212322-17-3 98%
10g
$1911.00 2025-02-10
eNovation Chemicals LLC
D753754-10g
Methyl-3-amino-4-formylbenzoate
212322-17-3 95%+
10g
$2140 2024-06-05
eNovation Chemicals LLC
D753754-100mg
Methyl-3-amino-4-formylbenzoate
212322-17-3 95%+
100mg
$125 2025-02-28
Chemenu
CM360025-25g
methyl 3-amino-4-formylbenzoate
212322-17-3 95%
25g
$1423 2022-06-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1381262-1g
Methyl 3-amino-4-formylbenzoate
212322-17-3 98%
1g
¥3300 2023-04-14
eNovation Chemicals LLC
D753754-100mg
Methyl-3-amino-4-formylbenzoate
212322-17-3 95%+
100mg
$130 2024-06-05

methyl 3-amino-4-formylbenzoate 関連文献

methyl 3-amino-4-formylbenzoateに関する追加情報

Methyl 3-amino-4-formylbenzoate (CAS No. 212322-17-3): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-amino-4-formylbenzoate (CAS No. 212322-17-3) is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural properties, has garnered significant attention in recent years due to its pivotal role in the development of novel therapeutic agents. The combination of an amino group and a formyl group on a benzoate backbone makes it an exceptionally reactive platform for further functionalization, enabling the synthesis of a wide array of pharmacologically active molecules.

The significance of methyl 3-amino-4-formylbenzoate in modern drug discovery cannot be overstated. Its structural motif is frequently employed in the construction of heterocyclic compounds, which are known for their broad spectrum of biological activities. Recent advancements in medicinal chemistry have highlighted its utility in the design of inhibitors targeting various disease pathways, including enzymatic and receptor-based interactions. The formyl group, in particular, serves as a versatile handle for condensation reactions, allowing for the facile introduction of additional functional groups such as amides, alcohols, and thiols.

In the context of contemporary pharmaceutical research, methyl 3-amino-4-formylbenzoate has been leveraged in the development of small-molecule drugs with therapeutic potential across multiple domains. For instance, studies have demonstrated its efficacy as a precursor in the synthesis of compounds exhibiting anti-inflammatory and anti-cancer properties. The amino group provides a nucleophilic site for further derivatization, enabling the creation of molecules that can modulate protein-protein interactions or inhibit key enzymatic cascades involved in disease progression.

The benzoate core itself is a well-established scaffold in medicinal chemistry, renowned for its stability and compatibility with a wide range of chemical transformations. This stability is particularly advantageous when designing drugs intended for systemic administration, as it ensures that the core structure remains intact under physiological conditions. Moreover, the presence of both an amino and a formyl group on the same aromatic ring allows for orthogonal functionalization strategies, providing chemists with greater flexibility in tailoring molecular properties to specific biological targets.

Recent publications have underscored the importance of methyl 3-amino-4-formylbenzoate in the synthesis of bioactive molecules with enhanced pharmacokinetic profiles. By incorporating this intermediate into drug candidates, researchers have been able to develop compounds that exhibit improved solubility, bioavailability, and metabolic stability. These attributes are critical for ensuring that therapeutic agents reach their intended targets effectively and maintain their efficacy over time. The formyl group, for example, can be readily converted into an amide or ester function, which are both known to enhance drug-like properties.

The versatility of methyl 3-amino-4-formylbenzoate extends beyond its role as a synthetic building block; it also serves as a catalyst for innovative chemical methodologies. Researchers have exploited its reactivity to develop novel coupling reactions that streamline the synthesis of complex molecules. These methodologies not only reduce the number of synthetic steps required but also minimize waste generation, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

In conclusion, methyl 3-amino-4-formylbenzoate (CAS No. 212322-17-3) represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural features enable the construction of diverse pharmacophores with significant therapeutic potential. As research continues to uncover new applications for this compound, its importance is poised to grow even further, driving innovation across multiple facets of drug discovery and development.

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